molecular formula C15H20N6O B12170739 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide

Cat. No.: B12170739
M. Wt: 300.36 g/mol
InChI Key: SORQUVGPFUTOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.

    Formation of the imidazole ring: The imidazole ring can be synthesized via a cyclization reaction involving a 1,2-diamine and a carboxylic acid derivative.

    Coupling of the pyrimidine and imidazole rings: The pyrimidine and imidazole rings are coupled through a nucleophilic substitution reaction, often using a suitable leaving group and a base.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a hydrogenation reaction of a pyridine derivative.

    Coupling of the piperidine ring with the carboxamide group: The final step involves the coupling of the piperidine ring with the carboxamide group through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide would depend on its specific application. For example, if used as a drug, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties. This could make it a valuable compound for various applications, as mentioned above.

Properties

Molecular Formula

C15H20N6O

Molecular Weight

300.36 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C15H20N6O/c1-10-9-11(2)19-15(18-10)21-7-3-12(4-8-21)13(22)20-14-16-5-6-17-14/h5-6,9,12H,3-4,7-8H2,1-2H3,(H2,16,17,20,22)

InChI Key

SORQUVGPFUTOEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=NC=CN3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.